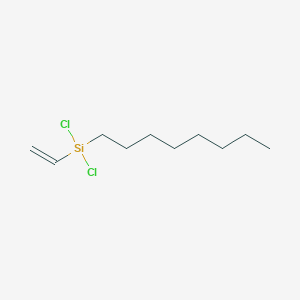
Vinyloctyldichlorosilane
Overview
Description
Synthesis Analysis
In a study, a di-n-alkyldichlorosilane (di-n-octyldichlorosilane) was used as an agent to improve the integration of titanium dioxide particles into isotactic polypropylene (iPP) matrix . Another study developed a dual system comprising two catalytic reactors connected in series for the direct conversion of ethene to vinyl chloride monomer (VCM) .Molecular Structure Analysis
The Vinyloctyldichlorosilane molecule contains a total of 32 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), and 1 double bond(s) .Chemical Reactions Analysis
In the process of silanization, di-n-octyldichlorosilane was used to improve the integration of titanium dioxide particles into isotactic polypropylene (iPP) matrix . The thermal stability of the silane coating was studied to confirm the applicability of these particles under extrusion temperature .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H20Cl2Si . It has an average mass of 239.257 Da and a Monoisotopic mass of 238.071136 Da .Scientific Research Applications
Application in Water Treatment and Membrane Science
Vinyloctyldichlorosilane has been utilized in the modification of poly(vinylidene fluoride) (PVDF) membranes. These membranes are prominent in water treatment, gas separation, and bioethanol recovery due to their high thermal stability and good chemical resistance. Hydrophilic and hydrophobic modifications of these membranes using this compound derivatives enhance their efficiency in various applications (Kang & Cao, 2014).
In Biomedical Applications
Degradable vinyl polymers, like those derived from this compound, play a critical role in biomedical applications. They offer diverse architectures and functionalities, crucial for applications ranging from medicine to microelectronics and environmental protection (Delplace & Nicolas, 2015).
Construction and Building Materials
In the construction sector, derivatives of this compound, particularly silanes and silane derivatives, have been used to enhance the mechanical properties of mortars. Their application results in increased flexural strength and compressive strength of mortars, demonstrating their utility in building materials (Feng, Le, Wang, & Zhang, 2016).
In Polymer Science
This compound is also significant in the chemical modification of poly(vinyl chloride) (PVC). This modification enhances PVC's properties for specific applications, such as ion-selective electrode membranes and biomedical devices (Moulay, 2010).
Advanced Material Applications
Further, this compound derivatives have been used in the creation of advanced materials like water-shedding polysilanes, which add innovative properties to materials used in various industrial applications (Yoshimura et al., 2017).
Safety and Hazards
properties
IUPAC Name |
dichloro-ethenyl-octylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2Si/c1-3-5-6-7-8-9-10-13(11,12)4-2/h4H,2-3,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPELLKFHMIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C=C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211985-85-2 | |
| Record name | Dichloroethenyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211985-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



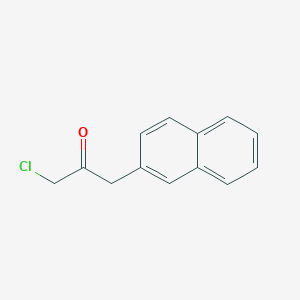
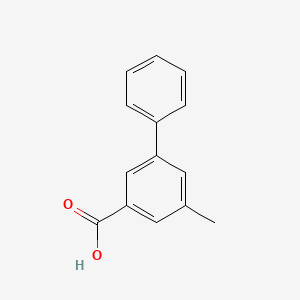
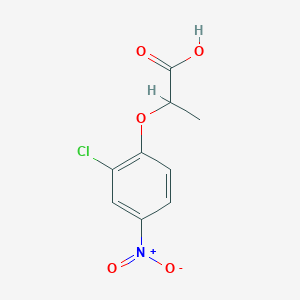
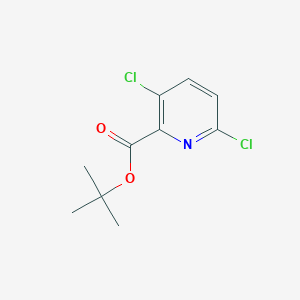
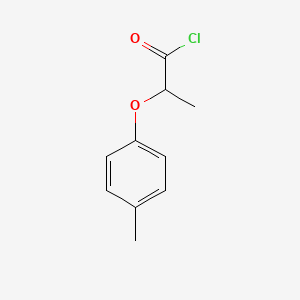
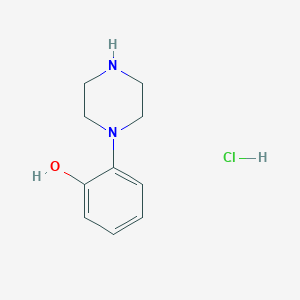
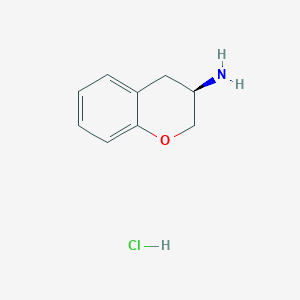






![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)